methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a cyano group, a pyrrole moiety, and a carboxylate ester
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target gata family proteins . These proteins play crucial roles in cell differentiation and development .
Mode of Action
Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . This inhibition results in the suppression of Th2 cell differentiation and the expression and production of Th2 cytokines .
Biochemical Pathways
The inhibition of gata3 can significantly affect the th2 cell differentiation pathway .
Result of Action
The inhibition of gata3 can lead to significant suppression of th2 cell differentiation and the expression and production of th2 cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes, acylated thiophenes.
Scientific Research Applications
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-sulfonate: Similar structure but with a sulfonate group instead of an ester.
Uniqueness: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and pyrrole groups enhances its versatility in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSHGYRWWQMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381015 |
Source
|
Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-81-7 |
Source
|
Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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